1-(2,6-Difluorophenyl)-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea
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Overview
Description
1-(2,6-Difluorophenyl)-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea is a synthetic organic compound characterized by the presence of difluorophenyl and methoxyphenyl groups
Preparation Methods
The synthesis of 1-(2,6-Difluorophenyl)-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea typically involves the reaction of 2,6-difluoroaniline with 2-methoxyphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea linkage. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
1-(2,6-Difluorophenyl)-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using appropriate reagents and catalysts
Scientific Research Applications
This compound has several scientific research applications:
Biology: The compound’s stability under various conditions makes it suitable for biological studies, including enzyme inhibition assays.
Industry: Used in the production of advanced materials and as a building block for more complex chemical entities
Mechanism of Action
The mechanism of action of 1-(2,6-Difluorophenyl)-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea involves its interaction with specific molecular targets. The compound’s difluorophenyl and methoxyphenyl groups play a crucial role in its binding affinity and reactivity. The urea linkage provides stability and facilitates interactions with biological molecules, potentially inhibiting specific enzymes or receptors .
Comparison with Similar Compounds
Similar compounds include:
2-Methoxyphenyl isocyanate: Used in similar protection/deprotection sequences but lacks the difluorophenyl group.
Difluoromethylated heterocycles: Share the difluorophenyl group but differ in their overall structure and reactivity.
Cyclometalated Ir(III) complexes: Contain difluorophenyl groups but are primarily used in different applications, such as catalysis.
1-(2,6-Difluorophenyl)-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea stands out due to its unique combination of functional groups, making it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2O3/c1-23-14-9-4-3-6-11(14)15(24-2)10-20-17(22)21-16-12(18)7-5-8-13(16)19/h3-9,15H,10H2,1-2H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIPGLNBWYZIAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC(=O)NC2=C(C=CC=C2F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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